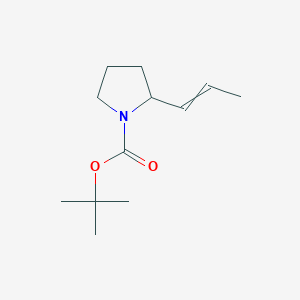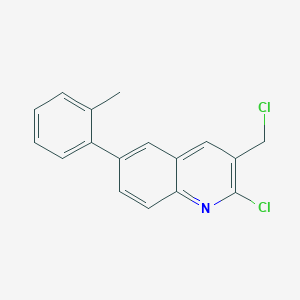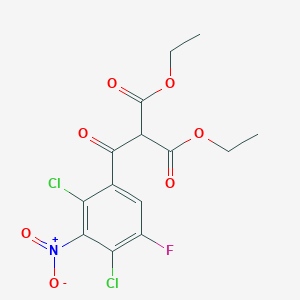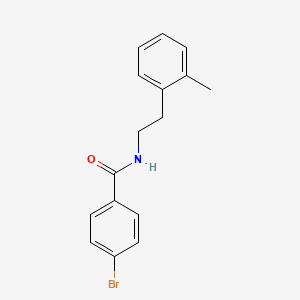
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one
Vue d'ensemble
Description
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one is a complex organic compound with the molecular formula C24H24N2O It is known for its unique structure, which includes a dibenzylamino group and a dimethyl-dihydro-isoindolone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindolone Core: This step involves the cyclization of a suitable precursor to form the isoindolone ring.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced through nucleophilic substitution reactions, often using dibenzylamine as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindolone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindolone derivatives, while substitution reactions can produce a variety of substituted isoindolones.
Applications De Recherche Scientifique
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism by which 7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dibenzylamino group can participate in hydrogen bonding and hydrophobic interactions, while the isoindolone core provides structural stability. These interactions can modulate biological pathways and influence the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one: This compound is unique due to its specific substitution pattern and structural features.
Isoindolone Derivatives: Compounds with similar isoindolone cores but different substituents.
Dibenzylamino Compounds: Molecules containing the dibenzylamino group but lacking the isoindolone core.
Uniqueness
This compound stands out due to its combination of the dibenzylamino group and the dimethyl-dihydro-isoindolone core, which imparts unique chemical and biological properties.
Propriétés
Formule moléculaire |
C24H24N2O |
|---|---|
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
7-(dibenzylamino)-3,3-dimethyl-2H-isoindol-1-one |
InChI |
InChI=1S/C24H24N2O/c1-24(2)20-14-9-15-21(22(20)23(27)25-24)26(16-18-10-5-3-6-11-18)17-19-12-7-4-8-13-19/h3-15H,16-17H2,1-2H3,(H,25,27) |
Clé InChI |
VMYTZVNAHWLQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C(=CC=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C(=O)N1)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-Hydroxy-8-aza-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester](/img/structure/B8511123.png)
![N-Cyclohexyl-4-[(2-methylprop-2-en-1-yl)oxy]cyclohexan-1-amine](/img/structure/B8511130.png)

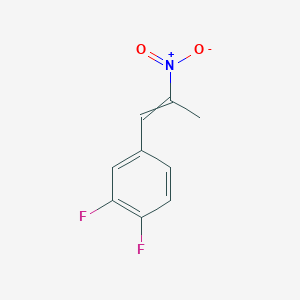
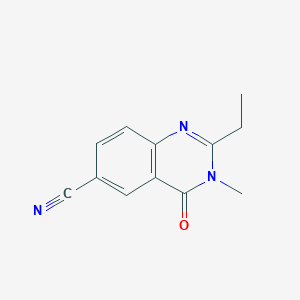
![1-[4,4-Bis(p-fluorophenyl)-2-cyclohexenyl]-4-piperidone](/img/structure/B8511159.png)
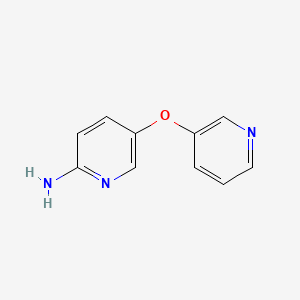
![1-[3-(Trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8511172.png)
